molecular formula C20H25NO4 B275825 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol

2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol

Katalognummer B275825
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: QIGURPMJSFFXCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol, also known as BMD-1161, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BMD-1161 is a selective inhibitor of aldosterone synthase, an enzyme that plays a critical role in the production of aldosterone, a hormone that regulates electrolyte and fluid balance in the body. In

Wissenschaftliche Forschungsanwendungen

2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol can effectively lower blood pressure in animal models of hypertension, without the side effects commonly associated with traditional antihypertensive drugs. 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to improve cardiac function and reduce inflammation in animal models of heart failure.

Wirkmechanismus

2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol works by selectively inhibiting aldosterone synthase, an enzyme that converts corticosterone to aldosterone in the adrenal glands. By inhibiting aldosterone synthesis, 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol reduces the amount of aldosterone in the body, leading to a reduction in sodium retention and blood pressure.
Biochemical and Physiological Effects:
2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to reduce blood pressure by up to 30%. 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to improve cardiac function by reducing fibrosis and inflammation in the heart. In addition, 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to improve endothelial function and reduce oxidative stress, which may have implications for the treatment of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol is its selectivity for aldosterone synthase, which reduces the risk of off-target effects. 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol is also highly soluble in water, making it suitable for use in in vitro and in vivo experiments. However, one limitation of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol is its relatively short half-life, which may limit its efficacy in clinical settings.

Zukünftige Richtungen

There are several future directions for research on 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol. One area of interest is the potential use of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in the treatment of heart failure, a condition that affects millions of people worldwide. Another area of interest is the development of more potent and selective aldosterone synthase inhibitors, which may have even greater therapeutic potential. Finally, further research is needed to better understand the long-term effects of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol on cardiovascular health and to determine its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of 2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol was first reported by researchers at Boehringer Ingelheim in 2017. The synthesis method involves the coupling of a benzylamine derivative with a benzodioxin-containing intermediate, followed by a series of chemical transformations to introduce the methyl and isopropyl groups. The final product is obtained in high yield and purity, making it suitable for further research and development.

Eigenschaften

Molekularformel

C20H25NO4

Molekulargewicht

343.4 g/mol

IUPAC-Name

2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C20H25NO4/c1-20(2,14-22)21-12-15-3-6-17(7-4-15)25-13-16-5-8-18-19(11-16)24-10-9-23-18/h3-8,11,21-22H,9-10,12-14H2,1-2H3

InChI-Schlüssel

QIGURPMJSFFXCH-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3

Kanonische SMILES

CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.